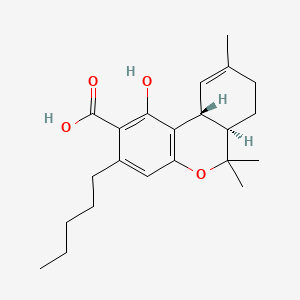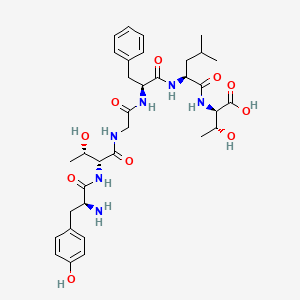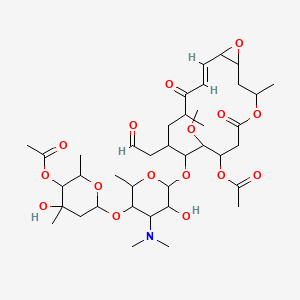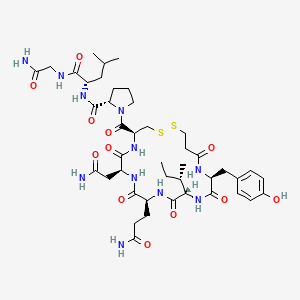
Desoxyméthasone
Vue d'ensemble
Description
La Desoximétasone est un corticostéroïde synthétique utilisé principalement comme agent anti-inflammatoire et antiprurigineux topique. Elle est généralement prescrite pour le traitement de diverses affections cutanées, notamment la dermatite, l’eczéma et le psoriasis. La desoximétasone aide à réduire la rougeur, les démangeaisons et l’inflammation associées à ces affections .
Applications De Recherche Scientifique
Desoximetasone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of corticosteroids.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively used in dermatology for treating inflammatory skin conditions.
Industry: Utilized in the formulation of topical creams, ointments, and gels for therapeutic use
Mécanisme D'action
La desoximétasone exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans les cellules de la peau. Cette liaison conduit à l’induction de protéines inhibitrices de la phospholipase A2, collectivement appelées lipocortines. Ces protéines inhibent la libération de l’acide arachidonique, un précurseur des médiateurs pro-inflammatoires tels que les prostaglandines et les leucotriènes. En réduisant la production de ces médiateurs, la desoximétasone diminue efficacement l’inflammation et les démangeaisons .
Composés Similaires :
Propionate de Clobétasol : Un autre corticostéroïde topique puissant utilisé pour des indications similaires.
Bétamethasone : Un corticostéroïde présentant des propriétés anti-inflammatoires similaires.
Hydrocortisone : Un corticostéroïde moins puissant utilisé pour les affections cutanées plus légères.
Comparaison : La desoximétasone est unique par sa puissance intermédiaire à élevée, ce qui la rend appropriée pour le traitement des affections cutanées inflammatoires modérées à sévères. Comparée au propionate de clobétasol, la desoximétasone a une puissance légèrement inférieure mais reste très efficace. La bétaméthasone et l’hydrocortisone sont moins puissantes que la desoximétasone, ce qui les rend plus appropriées pour les affections plus légères .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La préparation de la desoximétasone implique plusieurs étapes de synthèse à partir d’un précurseur stéroïdien. Une méthode courante implique la fluoration d’un intermédiaire stéroïdien suivie de réactions d’hydroxylation et d’acétylation. Les étapes clés comprennent :
Fluoration : Introduction d’un atome de fluor à la position 9α.
Hydroxylation : Addition d’un groupe hydroxyle à la position 11β.
Acétylation : Introduction d’un groupe acétyle à la position 21.
Méthodes de Production Industrielle : La production industrielle de la desoximétasone implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :
Traitement par Lots : Utilisation de grands réacteurs pour effectuer les réactions séquentielles.
Purification : Utilisation de techniques telles que la cristallisation et la chromatographie pour purifier le produit final.
Contrôle de la Qualité : S’assurer que le produit répond aux normes pharmaceutiques par des tests rigoureux.
Analyse Des Réactions Chimiques
Types de Réactions : La desoximétasone subit diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxyles en cétones.
Réduction : Réduction des cétones en groupes hydroxyles.
Substitution : Remplacement des groupes fonctionnels par d’autres substituants.
Réactifs et Conditions Communs :
Agents Oxydants : Tels que le trioxyde de chrome pour les réactions d’oxydation.
Agents Réducteurs : Comme le borohydrure de sodium pour les réactions de réduction.
Réactifs de Substitution : Y compris les agents halogénants pour les réactions de substitution.
Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent des corticostéroïdes modifiés avec des groupes fonctionnels modifiés, qui peuvent avoir des propriétés pharmacologiques différentes .
4. Applications de la Recherche Scientifique
La desoximétasone a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la réactivité des corticostéroïdes.
Biologie : Enquête sur ses effets sur les processus cellulaires et les voies de l’inflammation.
Médecine : Largement utilisé en dermatologie pour traiter les affections cutanées inflammatoires.
Industrie : Utilisé dans la formulation de crèmes topiques, d’onguents et de gels à des fins thérapeutiques
Comparaison Avec Des Composés Similaires
Clobetasol Propionate: Another potent topical corticosteroid used for similar indications.
Betamethasone: A corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: A less potent corticosteroid used for milder skin conditions.
Comparison: Desoximetasone is unique in its intermediate to high potency, making it suitable for treating moderate to severe inflammatory skin conditions. Compared to clobetasol propionate, desoximetasone has a slightly lower potency but is still highly effective. Betamethasone and hydrocortisone are less potent than desoximetasone, making them more suitable for milder conditions .
Propriétés
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVSBHGCDBMOOT-IIEHVVJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045647 | |
| Record name | Desoximetasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Desoximetasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.10e-02 g/L | |
| Record name | Desoximetasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00547 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desoximetasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The precise mechanism of the antiinflammatory activity of topical steroids in the treatment of steroid-responsive dermatoses, in general, is uncertain. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. This is achieved first by the drug binding to the glucocorticoid receptors which then translocates into the nucleus and binds to DNA causing various activations and repressions of genes. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |
| Record name | Desoximetasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00547 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
140218-14-0, 382-67-2 | |
| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, labeled with tritium, (11β,16α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140218-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desoximetasone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=382-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desoximetasone [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desoximetasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00547 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desoximetasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desoximetasone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESOXIMETASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E07GXB7AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Desoximetasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 °C | |
| Record name | Desoximetasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00547 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desoximetasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014687 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Desoximetasone and how does it work?
A1: Desoximetasone is a potent, synthetic topical corticosteroid classified as a high to super high potency agent (Class I to Class II) [, , ]. While the exact mechanism of action for topical steroids in treating steroid-responsive dermatoses remains uncertain, Desoximetasone is thought to work by inducing lipocortins within the cell. Lipocortins are proteins that inhibit phospholipase A2, an enzyme involved in the arachidonic acid cascade. This cascade plays a significant role in inflammation. By inhibiting phospholipase A2, Desoximetasone ultimately reduces the production of inflammatory mediators like prostaglandins and leukotrienes, thus mitigating inflammation and associated symptoms [].
Q2: Does Desoximetasone affect epidermal cell proliferation and cytokine production?
A2: Yes, in vitro studies have shown that Desoximetasone can inhibit the proliferation of keratinocytes and fibroblasts [], key cell types involved in skin structure and wound healing. Additionally, it significantly reduces the production of inflammatory cytokines like IL-1α and IL-6 in these cells []. This anti-inflammatory and anti-proliferative activity contributes to its therapeutic efficacy in treating various skin conditions.
Q3: What is the chemical structure of Desoximetasone?
A3: Desoximetasone is a pregnane steroid derivative. Its chemical name is 9-Fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione.
Q4: Are there any analytical methods used to characterize and quantify Desoximetasone?
A4: Yes, various analytical techniques are employed to characterize and quantify Desoximetasone, including:* Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is widely used for both qualitative and quantitative analysis of Desoximetasone in bulk drug substance, formulated products, and stability samples [, , ]. * LC-MS: This technique helps identify Desoximetasone and its degradation products in stability studies [].* FTIR and NMR Spectroscopy: These techniques are used to elucidate the structure of Desoximetasone and its degradation products [].
Q5: Is Desoximetasone compatible with other topical medications?
A5: Desoximetasone exhibits good compatibility with certain topical medications:* Tacrolimus: Studies have demonstrated that Desoximetasone ointment is physically and chemically compatible with Tacrolimus ointment for up to four weeks when mixed in a 1:1 ratio [, ].* Calcipotriene: Research indicates physical and chemical compatibility between Calcipotriene ointment and Desoximetasone ointment at different concentrations (0.25% and 0.05%) [].
Q6: What are the main therapeutic applications of Desoximetasone?
A7: Desoximetasone is primarily indicated for the treatment of various inflammatory skin conditions responsive to corticosteroids, including:* Psoriasis: It effectively reduces scaling, erythema, and plaque elevation in patients with plaque psoriasis [, , , ].* Eczema: Desoximetasone provides relief from inflammation, itching, and other symptoms associated with atopic dermatitis and various types of eczema [, , , ]. * Other Dermatoses: It can be used to manage other inflammatory skin conditions such as contact dermatitis and allergic reactions [, , , ].
Q7: How does the efficacy of Desoximetasone compare to other topical corticosteroids?
A8: Clinical studies have shown that Desoximetasone 0.25% cream and ointment demonstrate comparable or even superior efficacy to other commonly used topical corticosteroids, including:* Betamethasone valerate 0.1% [, , ]* Triamcinolone acetonide 0.1% []* Fluocinolone acetonide 0.025% and 0.05% [, , ]* Hydrocortisone butyrate 0.1% []* Mometasone furoate 0.1% []
Q8: What are the common formulations of Desoximetasone available?
A9: Desoximetasone is commercially available in various topical formulations, including:* Creams: These are generally preferred for moist or hairy areas of the skin.* Ointments: Ointments are more occlusive and suitable for dry or scaly skin.* Gels: Gel formulations offer a non-greasy and cosmetically elegant option.* Sprays: Sprays facilitate convenient and targeted application, particularly for large or hard-to-reach areas [, , , , ].
Q9: Are there any novel drug delivery strategies being explored for Desoximetasone?
A10: Yes, researchers are exploring innovative drug delivery systems for Desoximetasone to improve its therapeutic efficacy and minimize potential side effects. One promising approach involves incorporating Desoximetasone into nanostructured carriers like niosomes [, ]. Niosomes are microscopic vesicles composed of non-ionic surfactants that can encapsulate and deliver drugs across biological membranes more efficiently, potentially enhancing its permeation through the skin.
Q10: What are the potential adverse effects of Desoximetasone?
A10: While generally safe and well-tolerated, Desoximetasone, like other topical corticosteroids, may cause some local side effects, particularly with prolonged or inappropriate use. These can include:
- Skin Reactions: Dryness, irritation, burning, itching, redness, and thinning of the skin are potential reactions at the application site [].
Q11: Can Desoximetasone induce allergic contact dermatitis?
A13: Yes, although uncommon, Desoximetasone can potentially cause allergic contact dermatitis in some individuals [, , ]. Cross-reactions with other corticosteroids, particularly those within the same structural class (Group C and D), have also been reported []. Patch testing can be helpful in diagnosing corticosteroid allergies.
Q12: What are the current research focuses in the field of Desoximetasone?
A12: Ongoing research efforts related to Desoximetasone are focused on:
- Optimizing Formulations: Researchers are constantly striving to develop improved formulations with enhanced stability, bioavailability, and patient acceptability [, ].
- New Delivery Systems: Developing novel drug delivery systems like niosomes to improve targeted delivery and reduce systemic side effects is a promising avenue [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















